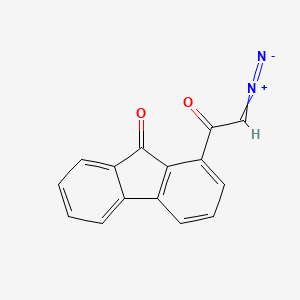
(Dodecyloxy)(dimethyl)(triphenylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecyloxy)(dimethyl)(triphenylmethyl)silane is an organosilicon compound characterized by the presence of a dodecyloxy group, two methyl groups, and a triphenylmethyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dodecyloxy)(dimethyl)(triphenylmethyl)silane typically involves the reaction of dodecanol with chlorodimethylsilane and triphenylmethyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Dodecyloxy)(dimethyl)(triphenylmethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced functional groups.
Substitution: Silanes with different alkoxy or halide groups.
Scientific Research Applications
(Dodecyloxy)(dimethyl)(triphenylmethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic properties
Mechanism of Action
The mechanism of action of (Dodecyloxy)(dimethyl)(triphenylmethyl)silane involves its ability to donate hydride ions or act as a radical initiator in various chemical reactions. The silicon atom’s affinity for oxygen and fluorine allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
(Dodecyloxy)trimethylsilane: Similar structure but with three methyl groups instead of a triphenylmethyl group.
Triphenylsilane: Lacks the dodecyloxy group but shares the triphenylmethyl group.
Dimethylphenylsilane: Contains a phenyl group instead of a triphenylmethyl group
Uniqueness: (Dodecyloxy)(dimethyl)(triphenylmethyl)silane is unique due to the combination of its bulky triphenylmethyl group and long dodecyloxy chain, which impart distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
62092-88-0 |
|---|---|
Molecular Formula |
C33H46OSi |
Molecular Weight |
486.8 g/mol |
IUPAC Name |
dodecoxy-dimethyl-tritylsilane |
InChI |
InChI=1S/C33H46OSi/c1-4-5-6-7-8-9-10-11-12-22-29-34-35(2,3)33(30-23-16-13-17-24-30,31-25-18-14-19-26-31)32-27-20-15-21-28-32/h13-21,23-28H,4-12,22,29H2,1-3H3 |
InChI Key |
DIFCEQNVQVZDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


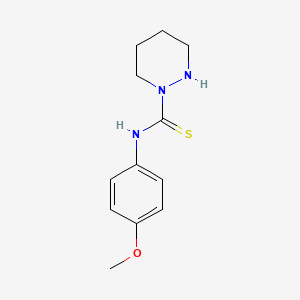
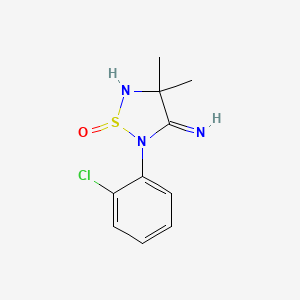
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}benzonitrile](/img/structure/B14561460.png)
![N-[3-Amino-2-hydroxy-4-(4-methylphenyl)butanoyl]-L-leucine](/img/structure/B14561479.png)
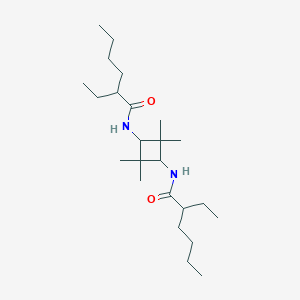
![N'-[4-(4-Chlorobenzoyl)phenyl]-N,N-dimethylurea](/img/structure/B14561501.png)
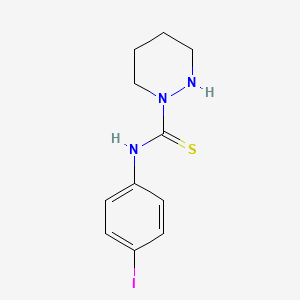

![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)

![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)

![1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14561565.png)
